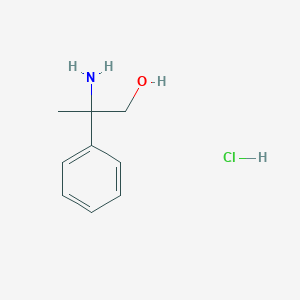

2-Amino-2-phenylpropan-1-ol hydrochloride

Description

Significance of Vicinal Amino Alcohols in Organic Synthesis Research

Vicinal amino alcohols, also known as 1,2-amino alcohols, are fundamental structural units in a vast array of chemical compounds. Their importance in organic synthesis research is multifaceted. They are prevalent motifs in numerous natural products, pharmaceuticals, and other biologically active molecules. researchgate.netrsc.org It is estimated that the 1,2-amino alcohol fragment is present in over 80 FDA-approved drugs and thousands of natural products. nih.gov This prevalence drives extensive research into new and efficient methods for their synthesis.

Furthermore, chiral vicinal amino alcohols are indispensable as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. rsc.orgacs.orgsciengine.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com By attaching a substrate to a chiral amino alcohol, researchers can direct subsequent reactions to produce a specific desired stereoisomer. wikipedia.org Their ability to coordinate with metals also makes them excellent ligands for catalysts used in asymmetric hydrogenation, hydrosilylation, and other key transformations. acs.orgresearchgate.net

Table 1: Examples of Pharmaceutical Agents Containing the Vicinal Amino Alcohol Motif

| Pharmaceutical Agent | Therapeutic Use | Reference |

|---|---|---|

| Epinephrine | Treatment of anaphylaxis and hypotension | acs.orgnih.gov |

| Norepinephrine | Treatment of vasodilatory shock states | acs.orgnih.gov |

| (R)-Phenylephrine | Treatment of hypotension | acs.orgnih.gov |

| Elvitegravir | HIV-1 integrase inhibitor | acs.org |

| Ecteinascidin 743 | Antitumor agent for soft-tissue sarcoma | nih.gov |

Stereochemical Complexity and Isomeric Forms in Research

The structure of 2-Amino-2-phenylpropan-1-ol contains a single stereocenter at the second carbon atom (C2), the carbon bonded to both the phenyl group and the amino group. nih.gov The presence of this chiral center means the compound can exist as a pair of enantiomers: (R)-2-amino-2-phenylpropan-1-ol and (S)-2-amino-2-phenylpropan-1-ol. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and chemical behaviors in chiral environments.

In research, the primary focus is on the enantioselective synthesis of a single isomer, as this is crucial for applications in asymmetric catalysis and pharmaceutical development. The ability to produce one enantiomer in high purity (high enantiomeric excess) is a key goal of modern synthetic chemistry. rsc.org The hydrochloride salt form of the compound does not alter the core stereochemistry but is often used to improve the compound's stability and water solubility, making it easier to handle in laboratory settings. lookchem.com The distinct spatial arrangement of the functional groups in each enantiomer allows them to be used as chiral resolving agents or as precursors for chiral ligands that create highly specific three-dimensional pockets in metal catalysts. google.com

Historical Context of Synthetic Methodologies and Advancements

The synthesis of chiral vicinal amino alcohols has evolved significantly over the decades. Early methods often relied on the derivatization of naturally occurring chiral starting materials like amino acids, a strategy known as the chiral pool method. diva-portal.orgrsc.org While effective, this approach is limited by the availability of suitable starting materials. researchgate.net Other classical approaches included the reduction of α-amino ketones or the ring-opening of epoxides with nitrogen nucleophiles. acs.org However, these methods often faced challenges with stereoselectivity, requiring subsequent separation of isomers. google.com

Significant advancements have come from the development of asymmetric synthesis. Modern methodologies allow for the direct formation of enantiomerically pure vicinal amino alcohols with high efficiency and selectivity. Key advanced strategies include:

Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of α-amino ketones using chiral catalysts, often based on iridium, rhodium, or ruthenium, can produce chiral amino alcohols with excellent enantioselectivities (up to >99% ee). researchgate.netacs.orgnih.gov

Asymmetric Aminohydroxylation: This method, pioneered by Sharpless, allows for the direct conversion of alkenes into vicinal amino alcohols in a single, highly stereocontrolled step. diva-portal.orgresearchgate.net

Reductive Coupling Reactions: Catalytic methods involving copper or nickel can couple aldehydes and imines or related components to construct the vicinal amino alcohol framework with high diastereoselectivity and enantioselectivity. nih.govnih.gov

Biocatalysis: The use of enzymes, such as engineered amine dehydrogenases (AmDHs) or transaminases, offers a green and highly selective alternative to traditional chemical methods. acs.orgacs.org These enzymes can convert α-hydroxy ketones into optically pure vicinal amino alcohols under mild reaction conditions. acs.org

Table 2: Overview of Modern Synthetic Strategies for Chiral Vicinal Amino Alcohols

| Synthetic Method | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | α-Amino Ketones | High enantioselectivity (>99% ee), uses chiral Ru catalysts | acs.orgnih.gov |

| Asymmetric Aminohydroxylation | Alkenes | Direct conversion, but can have regioselectivity issues | diva-portal.org |

| Cu-Catalyzed Reductive Coupling | Ketones and Allylamines | Forms C-C bond while creating stereocenters | nih.gov |

| Ni-Catalyzed Reductive Coupling | Aldehydes and Amino-dienes | Provides access to anti-configured products with high optical purity | nih.govacs.org |

| Biocatalytic Reductive Amination | α-Hydroxy Ketones | Uses engineered enzymes (AmDHs), mild conditions, high chemo- and stereoselectivity | acs.org |

Overview of Research Directions and Applications in Chemical Science

Given its structure as a chiral vicinal amino alcohol, research involving 2-Amino-2-phenylpropan-1-ol hydrochloride is primarily directed toward its application in asymmetric synthesis. The main areas of investigation include its use as a chiral auxiliary, a chiral ligand for transition metal catalysis, and as a stereodefined building block for more complex molecules.

As a chiral auxiliary , the compound can be temporarily attached to a prochiral substrate. The inherent stereochemistry of the amino alcohol then directs the stereochemical outcome of subsequent reactions, such as alkylations or aldol (B89426) additions. wikipedia.orgwikiwand.com After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled.

As a chiral ligand , 2-Amino-2-phenylpropan-1-ol and its derivatives can be coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium) to form an asymmetric catalyst. sciengine.comresearchgate.net Such catalysts are pivotal in industrial and academic settings for producing enantiomerically pure compounds, as they can turn over many times, making the process highly efficient and atom-economical.

Finally, as a chiral building block , the enantiomerically pure form of the compound serves as a valuable starting material for the synthesis of complex target molecules, particularly those intended for pharmaceutical applications where a specific stereoisomer is required for biological activity. researchgate.netsciengine.comresearchgate.net Research in this area focuses on incorporating the stereodefined C-N and C-O bonds of the amino alcohol into a larger molecular architecture.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-amino-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-9(10,7-11)8-5-3-2-4-6-8;/h2-6,11H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOKXDKAZQFCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18110-40-2 | |

| Record name | 2-amino-2-phenylpropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 2 Phenylpropan 1 Ol Hydrochloride and Its Stereoisomers

Asymmetric Catalytic Synthesis Approaches

Asymmetric catalysis offers the most elegant and efficient routes to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. These approaches are central to producing specific stereoisomers of 2-Amino-2-phenylpropan-1-ol.

Chiral Catalyst Systems for Enantioselective Amination Reactions

The direct introduction of an amino group into a C-H bond is a powerful strategy for synthesizing chiral amines. Recent advancements have focused on transition metal-catalyzed and biocatalytic C-H amination. For a precursor to 2-Amino-2-phenylpropan-1-ol, this would involve the enantioselective amination of a C(sp³)–H bond.

A novel approach involves a "radical relay chaperone" strategy, where an alcohol substrate is transiently converted into an imidate radical. nsf.govresearchgate.net This radical can then undergo an intramolecular hydrogen atom transfer (HAT) in a regioselective manner. nsf.gov The key to asymmetry is the use of a multi-catalytic system, often combining a photocatalyst (like an Iridium complex) with a chiral copper catalyst. The photocatalyst facilitates selective radical generation through triplet energy sensitization, while the chiral copper catalyst mediates the enantioselective HAT and subsequent stereoselective amination. nsf.govresearchgate.netnih.gov This method allows for the synthesis of chiral β-amino alcohols from various alcohol starting materials containing alkyl, allyl, and benzyl C-H bonds. nih.gov

Genetically encoded enzymes, optimized through directed evolution, have also been developed for a wide range of enantioselective C(sp³)–H amination reactions. These biocatalysts can aminate benzylic, allylic, and aliphatic C-H bonds with excellent enantioselectivity, providing access to either the (R) or (S) antipode of the desired product. researchgate.net

Enantioselective Reduction of Prochiral Ketone and Aldehyde Precursors

One of the most established and versatile methods for synthesizing chiral alcohols is the enantioselective reduction of prochiral ketones or aldehydes. organicreactions.orgwikipedia.orgsemanticscholar.org For the synthesis of 2-Amino-2-phenylpropan-1-ol, a suitable precursor would be an α-amino ketone, such as 2-amino-1-phenylpropan-1-one. The reduction of the carbonyl group in this precursor must be highly stereoselective to yield the desired chiral alcohol. Both metal-based catalysts and biocatalysts have been extensively employed for this purpose. organicreactions.org

Transition metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are highly efficient methods for the reduction of prochiral ketones. wikipedia.orgresearchgate.net These reactions typically utilize chiral ligands coordinated to a metal center, such as Ruthenium, Rhodium, or Iridium, to induce stereoselectivity. ajchem-b.com

Ruthenium (Ru) Catalysts: Ruthenium complexes, particularly those developed by Noyori and colleagues, are renowned for their high efficiency and enantioselectivity in the hydrogenation of ketones. ajchem-b.comliverpool.ac.uk A common catalytic system involves a Ru(II) center complexed with a chiral diamine ligand and a diphosphine ligand (e.g., BINAP). These catalysts facilitate the stereoselective reduction of aromatic ketones via transfer hydrogenation from a hydrogen donor like isopropanol or formic acid. wikipedia.orgajchem-b.com

Iridium (Ir) and Rhodium (Rh) Catalysts: Chiral Iridium and Rhodium-based complexes are also widely used as catalyst precursors for the asymmetric hydrogenation of ketones and imines. ajchem-b.com Iridium catalysts have shown exceptional performance in the hydrogenation of α-amino ketones, leading to chiral β-amino alcohols with enantioselectivities often exceeding 99%. ajchem-b.com

Earth-Abundant Metal Catalysts: In a move towards more sustainable chemistry, catalysts based on earth-abundant metals like iron, cobalt, and manganese are being developed. researchgate.netnih.gov For instance, an iron(II)-based complex has been shown to be an effective precatalyst for the asymmetric transfer hydrogenation of ketones, providing good to excellent yields and enantiomeric excess. nih.gov Chiral cobalt pincer complexes have also demonstrated high efficiency in the asymmetric hydrogenation of various aryl ketones. researchgate.net

| Metal Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Key Features |

|---|---|---|---|

| Ru(II)-diamine-diphosphine (e.g., Ru-BINAP) | Aromatic Ketones | Up to >99% | Pioneering catalyst for asymmetric transfer hydrogenation. ajchem-b.com |

| Chiral Spiro Iridium Catalysts | α-Amino Ketones | Up to 99.9% | Highly effective for producing chiral β-amino alcohols. ajchem-b.com |

| Iron(II)-[amine(imine)diphosphine] | Prochiral Ketones | Good to Excellent | Environmentally friendlier alternative to Ru-based catalysts. nih.gov |

| Cobalt Pincer Complexes | Aryl Ketones | Up to 93% | Effective with an achiral mono-phosphine co-ligand. researchgate.net |

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure) and often exhibit exceptional enantio- and regioselectivity, which minimizes issues like isomerization and racemization. nih.gov

Ketoreductases (KREDs): Ketoreductases, also known as alcohol dehydrogenases (ADHs), are a class of enzymes that catalyze the reduction of ketones to alcohols using a cofactor such as NADH or NADPH. tandfonline.com They are widely used in the pharmaceutical industry for producing chiral alcohol intermediates. nih.govtandfonline.com The asymmetric reduction of a prochiral α-amino ketone precursor using a KRED can yield a specific stereoisomer of 2-Amino-2-phenylpropan-1-ol with high optical purity. tandfonline.com

Whole-Cell Biocatalysts: Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells (e.g., baker's yeast, Aspergillus species, Rhodotrula glutinis). nih.gov The whole cell contains the necessary enzymes and the machinery for cofactor regeneration, simplifying the process. nih.gov Various microorganisms have been successfully used to reduce different types of prochiral ketones to their corresponding chiral alcohols in high yields and optical purity. nih.gov

Enzymatic Cascades: More complex transformations can be achieved using multi-enzyme cascades. For example, a one-pot cascade can be designed where a diol intermediate is first oxidized by an alcohol dehydrogenase to a hydroxyketone, which is then aminated by a transaminase to produce an enantiomerically pure amino alcohol. acs.org Connecting the steps with another enzyme, such as an alanine dehydrogenase, can make the entire process redox-self-sufficient. acs.org

| Biocatalyst Type | Example | Reaction Type | Advantages |

|---|---|---|---|

| Isolated Enzyme | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Asymmetric reduction of prochiral ketones. tandfonline.com | High enantioselectivity and specificity. nih.gov |

| Whole-Cell Biocatalyst | Saccharomyces cerevisiae (Baker's Yeast), Rhodotrula glutinis | Stereoselective reduction of various ketones. nih.gov | In-built cofactor regeneration, cost-effective. nih.gov |

| Multi-Enzyme Cascade | ADH + Transaminase + AlaDH | Sequential oxidation and amination. acs.org | Allows for complex one-pot synthesis, redox-neutral. acs.org |

Dynamic Kinetic Resolution in Asymmetric Transformations

Standard kinetic resolution is limited by a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. princeton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.edu

For a successful DKR, the rate of racemization must be comparable to or faster than the rate of reaction of the faster-reacting enantiomer. princeton.edu In the context of synthesizing a stereoisomer of 2-Amino-2-phenylpropan-1-ol, DKR could be applied to a racemic precursor, such as a racemic α-azido or α-nitro alcohol.

A well-known example is the Noyori-type asymmetric hydrogenation of α-substituted β-keto esters. princeton.edu Here, a chiral Ru(II)-BINAP catalyst reduces the ketone, while the stereocenter alpha to the carbonyl group, which is prone to epimerization under basic or acidic conditions, undergoes rapid racemization. This allows the catalyst to selectively hydrogenate the ketone from the continuously supplied pool of one enantiomer, leading to a single diastereomer of the product in high yield and enantiomeric excess. princeton.edu Similar chemoenzymatic DKR processes combine a biocatalyst for the resolution step with a metal catalyst for racemization.

Diastereoselective Synthesis Strategies

When a molecule contains two or more stereocenters, as in 2-Amino-2-phenylpropan-1-ol, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). The goal is to synthesize a specific diastereomer, such as the erythro or threo isomer.

One common strategy starts with an enantiopure building block, such as an amino acid, which already contains one of the required stereocenters. rsc.org The second stereocenter is then introduced through a diastereoselective reaction. For example, the reduction of an α-amino ketone derived from a chiral amino acid can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselection.

Alternatively, reagent-controlled diastereoselection can be employed. A patent describes a process for producing L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol. google.com The key step is a reductive amination with a primary aralkylamine under catalytic reduction conditions. This reaction proceeds with high diastereoselectivity, yielding predominantly the erythro diastereomer. The subsequent removal of the aralkyl group via hydrogenolysis affords the final product. google.com The process is highly stereoselective, achieving an erythro:threo ratio of up to 99.98:0.02. google.com

Another approach involves the diastereoconvergent synthesis of anti-1,2-amino alcohols. nsf.gov In this method, a selenium-catalyzed intermolecular C-H amination of homoallylic alcohol derivatives is used. A key feature of this process is the destruction and recreation of the allylic stereocenter, which allows for the selective formation of a single diastereomer of the product regardless of the diastereomeric mixture of the starting material. nsf.gov

Stereoselective Reduction of β-Amino Ketones

The diastereoselective reduction of β-amino ketones is a primary strategy for synthesizing 1,3-amino alcohols. The stereochemical outcome of this reduction can be directed either by the existing stereochemistry within the substrate molecule or by the choice of reducing agent and reaction conditions.

In substrate-controlled methods, the stereochemical bias is induced by a chiral center or a directing group already present in the β-amino ketone. A notable example is the reduction of β-amino ketones with samarium(II) iodide (SmI₂), where the nature of the nitrogen-protecting group dictates the stereochemical outcome. A complete reversal of stereoselectivity is observed between N-acyl and N-aryl protected substrates mdpi.com.

N-acyl β-amino ketones predominantly yield syn-1,3-amino alcohols. It is proposed that the reduction proceeds through a chelated intermediate where the samarium coordinates to the oxygen of the amide. This is followed by electron transfer to the ketone, and the stereochemistry is set during the final protonation step, which favors the formation of the syn diastereomer mdpi.com.

Conversely, N-aryl β-amino ketones afford the anti-1,3-amino alcohol as the major product when reduced under the same conditions. This outcome is consistent with reductions of related β-hydroxy and β-alkoxy ketones, suggesting a mechanism where a chelate is formed between the β-nitrogen and the carbonyl oxygen, guiding the approach of the reductant or the protonation of an intermediate samarium carbanion to produce the anti product mdpi.com. This divergence allows for selective access to either the syn or anti diastereomer simply by choosing the appropriate N-protecting group on the substrate.

| Substrate Type (N-Protecting Group) | Major Product Diastereomer | Proposed Control Element | Reference |

|---|---|---|---|

| N-Acyl | syn-1,3-Amino Alcohol | Chelation involving the amide oxygen | mdpi.com |

| N-Aryl | anti-1,3-Amino Alcohol | Chelation involving the β-nitrogen | mdpi.com |

Reagent-controlled diastereoselection relies on the specific nature of the reducing agent to determine the stereochemical outcome, often overriding the inherent facial bias of the substrate. This approach provides a powerful tool for accessing a desired stereoisomer regardless of the substrate's intrinsic preferences.

For the reduction of β-amino ketones, different hydride reagents can deliver the hydride from opposite faces of the carbonyl group, leading to either the syn or anti amino alcohol. For instance, a stereoselective route to anti and syn N-aryl-β-amino alcohols was developed via reduction with triethylborohydride (Et₃BHLi) and zinc borohydride (Zn(BH₄)₂), respectively mdpi.com.

Further refinement of this control has been demonstrated with N-sulfinyl β-amino ketones. The chiral sulfinyl group acts as a powerful chiral auxiliary, and the choice of hydride reagent allows for highly selective synthesis of either the anti or syn 1,3-amino alcohol. Reduction with lithium triethylborohydride (LiEt₃BH) provides the anti-amino alcohols, while lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)₃AlH) yields the syn-amino alcohols with excellent selectivity.

| Substrate Type | Reducing Agent | Major Product Diastereomer | Selectivity (dr) |

|---|---|---|---|

| N-Aryl-β-amino ketone | Et₃BHLi | anti | Good |

| N-Aryl-β-amino ketone | Zn(BH₄)₂ | syn | Good |

| N-Sulfinyl-β-amino ketone | LiEt₃BH | anti | Excellent |

| N-Sulfinyl-β-amino ketone | Li(t-BuO)₃AlH | syn | Excellent |

Reductive Amination Methodologies for Stereocenter Introduction

Reductive amination is a versatile and widely used method for forming C-N bonds and is particularly useful for synthesizing amino alcohols from carbonyl precursors. The process typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The synthesis of 2-amino-2-phenylpropan-1-ol can be envisioned starting from a 2-phenylpropanal derivative. In a general approach, an aldehyde such as 2-phenylpropanal would first react with an ammonia source or a primary amine to form an imine. The subsequent reduction of this imine introduces the amino group. If the aldehyde substrate is chiral, the stereochemical outcome of the reduction can be influenced by the existing stereocenter, leading to a diastereoselective transformation.

The choice of reducing agent is critical. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. Organocatalytic methods have also been developed, offering metal-free alternatives. For instance, the use of a chiral organocatalyst can facilitate the enantioselective reduction of the imine intermediate, allowing for the synthesis of specific enantiomers of the target amino alcohol.

A highly effective and stereoselective route to specific isomers of 2-amino-1-phenylpropan-1-ol utilizes L-(R)-phenylacetylcarbinol (L-PAC) as a chiral starting material. L-PAC is accessible through the biotransformation of benzaldehyde using yeast. An efficient process has been developed for producing L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-PAC google.com.

This method involves a two-step sequence:

Stereoselective Reductive Amination: L-(R)-phenylacetylcarbinol is reacted with a primary aralkylamine, such as benzylamine, under catalytic reduction conditions. A platinum or palladium catalyst is typically used with hydrogen gas as the reductant google.com. This step proceeds with high diastereoselectivity to form the corresponding L-erythro-(1R,2S)-2-(N-aralkylamino)-1-phenylpropan-1-ol intermediate. The erythro isomer is formed preferentially, with ratios often exceeding 99:1 google.com.

Hydrogenolysis of the N-Aralkyl Group: The N-aralkyl protecting group is subsequently removed by catalytic hydrogenolysis. Using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst), the N-benzyl group is cleaved to yield the final primary amino alcohol, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, without affecting the stereocenters google.com.

A related process involves the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone (PAC) using ammonia and a Raney nickel catalyst to produce (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol researchgate.net.

| Step | Reactants | Catalyst | Product | Diastereoselectivity (erythro:threo) | Reference |

|---|---|---|---|---|---|

| 1. Reductive Amination | L-(R)-phenylacetylcarbinol, Benzylamine, H₂ | 5% Pd/C | L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol | >99:1 | google.com |

| 2. Hydrogenolysis | L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol, H₂ | 20% Pd(OH)₂/C | L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol | N/A | google.com |

Asymmetric Reduction of Nitro-Compounds

An alternative synthetic pathway to chiral amino alcohols involves the asymmetric reduction of a nitro group in a suitable precursor. This strategy typically begins with a nitroaldol (Henry) reaction to construct the carbon skeleton and introduce the nitro and hydroxyl functionalities, followed by the stereoselective reduction of the nitro group to an amine.

For the synthesis of 2-amino-1-phenylpropan-1-ol, the key intermediate is the β-nitro alcohol 2-nitro-1-phenylpropan-1-ol. This precursor can be readily prepared by the Henry reaction between benzaldehyde and nitroethane nih.gov. The reaction can be controlled to stereospecifically produce the racemic threo isomers of the nitro alcohol.

The crucial step is the subsequent asymmetric reduction of the nitro group to the primary amine. A variety of methods exist for the reduction of nitro groups, including catalytic hydrogenation and the use of stoichiometric metal reductants commonorganicchemistry.comwikipedia.org. Achieving enantioselectivity in this step requires the use of chiral catalysts or reagents.

Catalytic Hydrogenation: Asymmetric hydrogenation using chiral transition metal catalysts (e.g., based on rhodium, ruthenium, or iridium) is a powerful tool for the enantioselective reduction of prochiral substrates. While more commonly applied to C=C or C=O bonds, specialized chiral catalytic systems can be employed for the asymmetric reduction of nitroalkenes, which can be intermediates in this pathway.

Biocatalysis: Enzymatic methods offer a green and highly selective alternative. Nitroreductases are enzymes capable of reducing nitro groups. The use of ene-reductases from microorganisms like Clostridium sporogenes or baker's yeast has shown high enantioselectivity in the reduction of β,β-disubstituted nitroalkenes, which are structurally related to the precursors of the target molecule acs.org. Similarly, alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of α-nitroketones to chiral β-nitroalcohols, which are then reduced to the corresponding amino alcohols mdpi.comrsc.org. These biocatalytic approaches provide access to optically pure building blocks for further synthesis.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, having served its purpose as a transient source of chirality. This section explores the application of several prominent chiral auxiliaries in the synthesis of 2-Amino-2-phenylpropan-1-ol and its stereoisomers.

Utilization of Oxazolidinone Derivatives as Chiral Auxiliaries

Evans oxazolidinones are a class of powerful chiral auxiliaries renowned for their high efficacy in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) reactions wikipedia.org. The synthesis of a specific enantiomer of 2-Amino-2-phenylpropan-1-ol can be envisioned using an oxazolidinone auxiliary, such as one derived from L-phenylalanine.

The general approach involves the acylation of the chiral oxazolidinone with a suitable carboxylic acid derivative to form an N-acyloxazolidinone. This substrate can then undergo a highly diastereoselective enolate formation followed by reaction with an electrophile. For the synthesis of 2-Amino-2-phenylpropan-1-ol, a potential route would involve the asymmetric alkylation of an N-acyloxazolidinone derived from propanoic acid.

The stereochemical outcome of the alkylation is dictated by the steric hindrance imposed by the substituent on the oxazolidinone ring, which directs the approach of the electrophile to the opposite face of the enolate. Following the alkylation, the chiral auxiliary can be cleaved under mild conditions, for instance, through hydrolysis or reduction, to yield the desired chiral carboxylic acid derivative, which can then be converted to the target amino alcohol.

Table 1: Representative Conditions for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

| Step | Reagents and Conditions | Purpose | Typical Diastereomeric Excess (d.e.) |

| Acylation | Propionyl chloride, n-BuLi, THF, -78 °C | Formation of N-propionyl oxazolidinone | - |

| Enolate Formation | LDA or NaHMDS, THF, -78 °C | Generation of the Z-enolate | - |

| Alkylation | Benzyl bromide, THF, -78 °C to 0 °C | Introduction of the phenylmethyl group | >95% |

| Auxiliary Cleavage | LiBH4, H2O, THF | Reductive removal of the auxiliary to yield the chiral alcohol | - |

Organocatalytic Approaches, including Proline-Mediated Mannich Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The amino acid L-proline, in particular, has been extensively utilized as a catalyst for a variety of transformations, including the Mannich reaction nih.gov. The proline-catalyzed direct asymmetric three-component Mannich reaction offers a convergent and atom-economical route to chiral β-amino carbonyl compounds, which are valuable precursors to 1,2-amino alcohols nih.gov.

The synthesis of a precursor to 2-Amino-2-phenylpropan-1-ol can be achieved through a Mannich reaction between an aldehyde, an amine, and a ketone, catalyzed by L-proline. In this context, a plausible reaction would involve benzaldehyde, an amine such as p-anisidine, and acetone. The reaction proceeds through the formation of an enamine from the ketone and proline, which then adds to an imine generated in situ from the aldehyde and the amine. The stereochemistry of the newly formed stereocenter is controlled by the chiral environment provided by the proline catalyst.

The resulting β-amino ketone can then be reduced to the corresponding 1,2-amino alcohol. This organocatalytic approach avoids the need for pre-formed enolates and stoichiometric chiral auxiliaries, representing a more sustainable synthetic strategy.

Table 2: General Conditions for a Proline-Catalyzed Asymmetric Mannich Reaction

| Component | Example Reagent | Role |

| Aldehyde | Benzaldehyde | Electrophile precursor |

| Amine | p-Anisidine | Imine formation |

| Ketone | Acetone | Nucleophile precursor |

| Catalyst | L-Proline (10-30 mol%) | Asymmetric induction |

| Solvent | DMSO or DMF | Reaction medium |

| Temperature | Room temperature | Reaction condition |

Research has demonstrated that this methodology can provide β-amino carbonyl compounds with excellent enantioselectivities, often exceeding 90% ee nih.gov.

Application of Other Chiral Amino Alcohols as Inducers of Stereoselectivity

Besides oxazolidinones, other chiral amino alcohols have been successfully employed as chiral auxiliaries. Pseudoephedrine, a readily available and inexpensive natural product, is a notable example acs.orgharvard.edunih.gov. It can be acylated to form a chiral amide, which can then undergo highly diastereoselective α-alkylation reactions acs.orgblogspot.com.

For the synthesis of an enantiomer of 2-Amino-2-phenylpropan-1-ol, a propionamide derivative of pseudoephedrine could be utilized. Deprotonation of this amide with a strong base generates a chiral enolate. The subsequent alkylation with a benzyl halide would proceed with high diastereoselectivity, controlled by the stereocenters of the pseudoephedrine auxiliary. The phenyl group of the auxiliary is thought to shield one face of the enolate, directing the electrophile to the opposite face.

Following the alkylation step, the pseudoephedrine auxiliary can be cleaved under hydrolytic or reductive conditions to afford the chiral carboxylic acid or alcohol, respectively, which can then be converted to the target 2-Amino-2-phenylpropan-1-ol. A significant advantage of using pseudoephedrine is the typically high crystallinity of its derivatives, which can facilitate purification by crystallization nih.gov.

Resolution Techniques for Enantiopure Isomers

Resolution is a process for separating a racemic mixture into its constituent enantiomers. This approach is often practical when a racemic synthesis of the target compound is more straightforward than an asymmetric synthesis.

Diastereomeric Salt Formation and Fractional Crystallization

The classical method of resolution involves the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization libretexts.orgchiralpedia.com.

For a racemic mixture of 2-Amino-2-phenylpropan-1-ol, which is basic, a chiral acid can be used as the resolving agent. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid libretexts.org. The reaction of the racemic amino alcohol with an enantiomerically pure chiral acid results in the formation of two diastereomeric salts.

Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution. This salt can then be isolated by filtration. The enantiomerically pure amino alcohol can be recovered from the diastereomeric salt by treatment with a base to neutralize the chiral acid. The other enantiomer can be recovered from the mother liquor. The efficiency of the resolution depends on the difference in solubility of the diastereomeric salts and the choice of solvent. The resolution of the closely related compound ephedrine is well-documented and often achieved through diastereomeric salt formation with mandelic acid or tartaric acid researchgate.netnih.gov.

Table 3: Key Steps in Diastereomeric Salt Resolution

| Step | Procedure | Purpose |

| Salt Formation | Dissolve racemic 2-Amino-2-phenylpropan-1-ol and a chiral acid (e.g., L-tartaric acid) in a suitable solvent (e.g., ethanol, methanol). | Formation of diastereomeric salts. |

| Fractional Crystallization | Cool the solution to induce crystallization of the less soluble diastereomeric salt. | Separation of diastereomers based on solubility differences. |

| Isolation | Filter the crystalline salt and wash with cold solvent. | Isolation of one diastereomer. |

| Liberation of Enantiomer | Treat the isolated salt with a base (e.g., NaOH) to recover the enantiomerically pure amino alcohol. | Recovery of the target enantiomer. |

Phase Transfer Resolution of Racemic Mixtures

Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. Phase-transfer catalysis (PTC) can be employed to achieve kinetic resolution under biphasic conditions.

In a phase-transfer catalyzed kinetic resolution of racemic 2-Amino-2-phenylpropan-1-ol, a chiral phase-transfer catalyst, such as a quaternary ammonium salt derived from a cinchona alkaloid, is used to shuttle a reagent from an aqueous phase to an organic phase where the racemic amino alcohol is dissolved. This reagent would then selectively react with one of the enantiomers.

For example, a chiral phase-transfer catalyst could facilitate the selective acylation or alkylation of one enantiomer of the amino alcohol. As the reaction proceeds, the unreacted amino alcohol becomes increasingly enriched in the other enantiomer. The success of this method hinges on a significant difference in the reaction rates of the two enantiomers with the chiral catalyst/reagent system. While a powerful technique, the development of a highly selective catalyst and reaction conditions for a specific substrate can be challenging organic-chemistry.orgnih.govacs.org.

Chromatographic Resolution Methods (e.g., Chiral Stationary Phases)

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a crucial step in obtaining stereochemically pure compounds. Direct resolution by high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used techniques. wikipedia.org The underlying principle involves the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.net This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and, consequently, separation. researchgate.net

A variety of CSPs are commercially available, broadly categorized based on the type of chiral selector used, such as polysaccharide-based, cyclodextrin-based, protein-based, and Pirkle-type phases. wikipedia.org For amino alcohols structurally related to 2-amino-2-phenylpropan-1-ol, such as phenylpropanolamine and cathinone derivatives, polysaccharide-based CSPs have proven particularly effective. scielo.brnih.gov

A study on the chiral separation of 24 cathinone derivatives demonstrated the efficacy of a CHIRALPAK® AS-H column, which consists of amylose tris[(S)-α-methylbenzylcarbamate] coated on silica gel. scielo.br Using a normal-phase HPLC method with a mobile phase of hexane, isopropanol, and triethylamine, 19 of the 24 compounds were successfully resolved into their enantiomers. scielo.br The success of the separation is highly dependent on the mobile phase composition, which is optimized to maximize the selectivity (α) and resolution (Rs) between the enantiomeric peaks. scielo.br

Similarly, cyclofructan-based CSPs have shown high success rates in separating chiral primary amines. nih.gov For instance, the enantiomers of phenylpropanolamine were effectively separated using a Larihc® CF6-P column in polar organic mode with a mobile phase of acetonitrile and methanol containing acid and base additives like trifluoroacetic acid (TFA) and triethylamine (TEA). nih.gov

The choice of CSP and chromatographic conditions is paramount for achieving a successful enantioseparation. The table below summarizes typical conditions used for the separation of analogous compounds, which can serve as a starting point for developing a method for 2-amino-2-phenylpropan-1-ol.

| Chiral Stationary Phase (CSP) | Column Type | Mobile Phase Composition | Application Example | Citation |

| Amylose tris[(S)-α-methylbenzylcarbamate] | CHIRALPAK® AS-H | Hexane:Isopropanol:Triethylamine (97:3:0.1) | Resolution of cathinone derivative enantiomers | scielo.br |

| Derivatized Cyclofructan | Larihc® CF6-P | Acetonitrile:Methanol:TFA:TEA (90:10:0.3:0.2) | Separation of phenylpropanolamine enantiomers | nih.gov |

| Quinidine Carbamate | Silica-bonded | Eluents containing ethyl acetate | Separation of 1-phenylpropanol enantiomers | rsc.org |

| Macrocyclic Glycopeptide (Teicoplanin) | Chirobiotic™ T | Water:Methanol (40/60 v/v) | Resolution of alanine enantiomers | koreascience.kr |

Emerging and Non-Conventional Synthetic Routes

Beyond traditional chemical synthesis and resolution, researchers are exploring novel methodologies that leverage biocatalysis and advanced materials to create more sustainable and efficient synthetic pathways.

Biotransformation, the use of biological systems like microorganisms or isolated enzymes to perform chemical reactions, offers a green alternative to conventional organic synthesis. rsc.org These methods are renowned for their high stereoselectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of phenylpropanolamine isomers, which are structurally related to 2-amino-2-phenylpropan-1-ol, enzymatic and fermentation-based routes have been well-established.

A common strategy involves a two-step biocatalytic process. researchgate.netresearchgate.net The first step is a carboligation reaction to form a C-C bond, followed by a transamination step to introduce the amino group. For example, the synthesis of L-norephedrine (a stereoisomer of phenylpropanolamine) can be achieved by coupling a pyruvate decarboxylase (PDC) with an ω-transaminase (ω-TA). researchgate.netscielo.br The PDC, often from Saccharomyces cerevisiae, catalyzes the condensation of benzaldehyde and pyruvate to stereoselectively form (R)-phenylacetylcarbinol ((R)-PAC). wikipedia.orgresearchgate.net Subsequently, an S-selective ω-transaminase, such as one from Vibrio fluvialis, catalyzes the amination of (R)-PAC to yield L-norephedrine with very high diastereomeric and enantiomeric excess (>99.5%). scielo.br

Whole-cell fermentation provides another avenue. A process for synthesizing (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol starts with the production of (R)-(−)-1-hydroxy-1-phenyl-2-propanone. tandfonline.com This precursor ketone is produced via the fermentation of molasses by yeast, to which benzaldehyde is added during the process. tandfonline.com The resulting keto-alcohol is then converted to the target amino alcohol through reductive amination. tandfonline.com

These biocatalytic cascades harness the inherent selectivity of enzymes to control the stereochemistry of the final product, often starting from inexpensive and renewable feedstocks like L-phenylalanine or simple sugars. acs.org

| Biocatalyst System | Substrates | Intermediate | Product | Key Advantages | Citation |

| Pyruvate Decarboxylase & ω-Transaminase | Benzaldehyde, Pyruvate | (R)-Phenylacetylcarbinol | L-Norephedrine | High stereoselectivity (>99.5% de, ee), Green process | researchgate.netscielo.br |

| Acetoin:DCPIP Oxidoreductase & Amine Transaminase | Aldehydes, Methylacetoin | Acyloin derivatives | (1S)-Nor(pseudo)ephedrine analogues | Good diastereo- and enantiomeric excesses | researchgate.net |

| Saccharomyces cerevisiae (Yeast) Fermentation | Molasses, Benzaldehyde | (R)-(−)-1-hydroxy-1-phenyl-2-propanone | (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol | Use of whole-cell biocatalyst, Inexpensive starting materials | tandfonline.com |

Carbon nanotubes (CNTs) have garnered significant interest in catalysis due to their unique structural, electronic, and thermal properties. tandfonline.comtandfonline.com Their high surface area and the ability to be functionalized with various chemical groups make them excellent candidates as catalyst supports or as metal-free catalysts themselves. scielo.brtandfonline.com

For reactions requiring basic catalysis, CNTs can be functionalized with amino groups. wikipedia.orgresearchgate.net The synthesis of amino-functionalized CNTs typically involves an initial oxidation step to create carboxylic acid groups on the nanotube surface, followed by acylation and subsequent amidation with a suitable amine (e.g., ethylenediamine). wikipedia.org These materials can act as solid basic catalysts, offering advantages such as ease of separation from the reaction mixture and potential for recyclability.

While the direct synthesis of 2-amino-2-phenylpropan-1-ol using CNT-based catalysts has not been extensively reported, the principles of their catalytic activity suggest potential applications. For instance, amino-functionalized CNTs could theoretically catalyze base-mediated C-C bond-forming reactions that are precursors to the target molecule. One study reported the synthesis of a "novel class 2-amino-3-phenylpropane-1-ol by carbon nanotube method reaction," although specific details of the CNT's role were not fully elaborated in the abstract.

The general utility of CNTs in catalysis is broad, covering reactions from hydrogenations to oxidations. tandfonline.com Their application in the synthesis of fine chemicals and pharmaceutical intermediates is an active area of research, and future work may establish specific protocols for their use in producing amino alcohols like 2-amino-2-phenylpropan-1-ol.

The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical C-C bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophilic amine (like DABCO) or phosphine. wikipedia.orgnrochemistry.com The resulting products, known as Baylis-Hillman adducts, are highly functionalized molecules, often allylic alcohols, that serve as versatile synthetic intermediates. researchgate.nettandfonline.com

The dense functionality of MBH adducts makes them ideal precursors for a variety of transformations, including the synthesis of amino alcohols. scielo.br A general strategy involves the conversion of the functional groups within the adduct to the desired amino and hydroxyl moieties.

For example, a synthetic route to an isomer, 2-amino-3-phenylpropane-1-ol, has been developed from Baylis-Hillman adducts derived from nitroolefins. The reaction starts with (E)-2-nitro-3-phenylprop-2-en-1-ol, which is itself a product of the reaction between nitrostyrene and formaldehyde. This nitro-containing adduct can then be reduced, for instance using iron in acidic acid, to convert the nitro group into a primary amine, yielding the desired 2-amino-3-phenylpropane-1-ol.

Another elegant approach for transforming MBH adducts into aminodiols involves a Curtius rearrangement. researchgate.netscielo.br In this strategy, the acrylic acid derivative obtained from the hydrolysis of an MBH adduct is subjected to a Curtius rearrangement, forming an ene-carbamate. Subsequent stereoselective hydroboration-oxidation of the ene-carbamate can furnish a mixture of syn- and anti-aminoalcohols, which can be separated chromatographically. researchgate.netscielo.br This pathway highlights the utility of MBH adducts in constructing complex molecules with controlled stereochemistry. The versatility of these adducts continues to be explored for the synthesis of drug candidates and other biologically active molecules. rsc.org

Chemical Reactivity and Derivatization Strategies in Research Applications

Functional Group Transformations and Mechanistic Studies

The presence of both a primary amine and a primary alcohol in 2-Amino-2-phenylpropan-1-ol hydrochloride allows for a variety of functional group interconversions, including oxidation, reduction, and nucleophilic substitution reactions. The hydrochloride salt form also imparts specific properties that are advantageous for its stability and utility in chemical synthesis.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of the primary alcohol group in 2-Amino-2-phenylpropan-1-ol can lead to the formation of the corresponding aldehyde or carboxylic acid, while the amino group can be oxidized as well. Although specific studies on the oxidation of 2-Amino-2-phenylpropan-1-ol are not extensively documented, the reactivity can be inferred from the oxidation of analogous amino alcohols and related compounds.

The selective oxidation of the alcohol to an aldehyde can be achieved using mild oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) are commonly employed for this type of transformation. The reaction mechanism involves the formation of a chromate ester, followed by an E2 elimination to yield the aldehyde.

Conversely, stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would likely lead to the formation of the corresponding carboxylic acid. The oxidation of the amino group can also occur, potentially leading to nitro compounds or, in the presence of a suitable protecting group, to ketones at the benzylic position if a secondary alcohol were present. The electrochemical oxidation of similar alkanolamines has been shown to yield benzaldehyde and other degradation products.

It is important to note that in the case of 2-Amino-2-phenylpropan-1-ol, the amino group's presence can influence the course of the oxidation reaction. Protection of the amine, for example by acylation, may be necessary to achieve selective oxidation of the alcohol. A related transformation is the conversion of α-amino acids to α-keto acids, which can occur via transamination or oxidative deamination, highlighting the potential for the amino group to be converted to a ketone under specific enzymatic or chemical conditions.

Table 1: Plausible Oxidation Reactions of 2-Amino-2-phenylpropan-1-ol (Note: This table is based on general knowledge of organic reactions and not on specific documented examples for this compound.)

| Product | Reagents and Conditions | Mechanistic Insight |

| 2-Amino-2-phenylpropanal | Pyridinium chlorochromate (PCC) in dichloromethane (DCM) | Formation of a chromate ester followed by E2 elimination. |

| 2-Amino-2-phenylpropanoic acid | Potassium permanganate (KMnO4) or Jones reagent | Oxidation proceeds through the aldehyde intermediate. |

Reduction Reactions to Various Amine and Alcohol Analogues

The reduction of derivatives of 2-Amino-2-phenylpropan-1-ol can be a valuable strategy for the synthesis of various analogues. For instance, if the hydroxyl group were oxidized to a carbonyl, its subsequent reduction back to an alcohol, potentially with stereocontrol, could be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

A relevant example from the literature, although a synthetic route to a related compound, demonstrates the principles of reduction. A process for producing L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol involves the reductive amination of L-(R)-phenylacetylcarbinol with a primary aralkylamine under catalytic reduction conditions. The resulting N-aralkylated amino alcohol is then subjected to catalytic reduction to remove the N-aralkyl group via hydrogenolysis. chemicalbook.com This two-step reduction process highlights the utility of catalytic hydrogenation in modifying the amino group.

Another analogous reaction is the reduction of nitro-alcohols to amino-alcohols. For example, the reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol to 2-amino-3-phenylpropan-1-ol has been successfully achieved using iron in acetic acid. rsc.org This demonstrates a method for generating the amino group from a nitro precursor in a related structural framework.

Table 2: Examples of Reduction Reactions in the Synthesis of Amino Alcohol Analogues

| Starting Material | Product | Reagents and Conditions | Reference |

| L-(R)-phenylacetylcarbinol and a primary aralkylamine | L-erythro-(1R,2S)-2-(N-aralkylamino)-1-phenylpropan-1-ol | Catalytic reduction (e.g., H2/Pd/C) | chemicalbook.com |

| L-erythro-(1R,2S)-2-(N-aralkylamino)-1-phenylpropan-1-ol | L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol | Catalytic reduction (hydrogenolysis) | chemicalbook.com |

| (E)-2-nitro-3-phenylprop-2-en-1-ol | 2-amino-3-phenylpropan-1-ol | Fe, Acetic Acid | rsc.org |

Nucleophilic Substitution Reactions at Hydroxyl and Amino Centers

Both the hydroxyl and amino groups of 2-Amino-2-phenylpropan-1-ol are nucleophilic and can participate in substitution reactions. The lone pair of electrons on the nitrogen of the primary amine and on the oxygen of the primary alcohol can attack electrophilic centers.

The amino group can react with alkyl halides, acyl chlorides, or anhydrides to form secondary or tertiary amines, or amides, respectively. These reactions typically proceed via a standard nucleophilic substitution mechanism. For instance, the reaction with an acyl chloride would lead to the formation of an N-acyl derivative.

The hydroxyl group can also act as a nucleophile, although it is generally less nucleophilic than the amine. To enhance its reactivity, the hydroxyl group can be deprotonated with a base to form an alkoxide, which is a much stronger nucleophile. The hydroxyl group can be converted into a better leaving group, for example by tosylation, which then allows for substitution by a wide range of nucleophiles.

Acid-Base Chemistry and Salt Formation for Stability and Utility

2-Amino-2-phenylpropan-1-ol is a basic compound due to the presence of the amino group. It can react with acids to form ammonium salts. The commercially available form is often the hydrochloride salt (this compound), which is a white to creamy-white crystalline powder. chemicalbook.com

The formation of a salt like the hydrochloride is advantageous for several reasons. Salts are typically more stable, have higher melting points, and are more water-soluble than the corresponding free base. This increased stability and solubility can be beneficial for storage, handling, and for use in aqueous reaction media. The pKa of phenylpropanolamine is reported to be 9.44 at 25°C, which is typical for a primary amine. chemicalbook.com The pH of a 3% aqueous solution of the hydrochloride salt is in the range of 4.5-6.0.

In chemical reactions, the free base can be liberated from its salt by treatment with a stronger base. The choice of base depends on the specific requirements of the reaction. The acid-base properties of the molecule are fundamental to its reactivity and handling in a laboratory setting.

Condensation Reactions for Chiral Ligand and Auxiliary Synthesis

The bifunctional nature of 2-Amino-2-phenylpropan-1-ol makes it an excellent candidate for condensation reactions, particularly for the synthesis of chiral ligands and auxiliaries, which are of great importance in asymmetric synthesis.

Formation of Chiral Schiff Bases

A key reaction in this context is the formation of Schiff bases (or imines) through the condensation of the primary amino group with an aldehyde or a ketone. This reaction is typically reversible and acid-catalyzed. The resulting Schiff base will be chiral if the starting amino alcohol is enantiomerically pure.

Chiral Schiff bases derived from amino alcohols are versatile ligands that can coordinate to a variety of metal centers to form chiral catalysts. These catalysts can be employed in a wide range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The stereochemistry of the amino alcohol backbone plays a crucial role in inducing enantioselectivity in the catalyzed reaction.

While specific examples of Schiff bases derived directly from 2-Amino-2-phenylpropan-1-ol are not detailed in the provided search results, the synthesis of chiral Schiff bases from other amino alcohols is a well-established and widely used strategy. For example, Schiff bases have been synthesized from 2-aminophenol and various aldehydes, and their metal complexes have been studied for their catalytic and biological activities. The general principle involves the refluxing of the amino alcohol and the carbonyl compound in a suitable solvent, often with the removal of water to drive the equilibrium towards the product.

Table 3: General Scheme for Chiral Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-Amino-2-phenylpropan-1-ol | Aldehyde (R-CHO) or Ketone (R-CO-R') | Chiral Schiff Base | Acid catalyst, removal of water |

Utility of Schiff Base Ligands in Asymmetric Catalysis

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are widely recognized as "privileged ligands" in coordination chemistry and asymmetric catalysis. Their utility stems from the relative ease of their synthesis and the ability to readily tune their steric and electronic properties. Chiral amino alcohols are valuable precursors for these ligands, as they can create a well-defined chiral environment around a metal center, facilitating enantioselective transformations.

However, a review of published research reveals no specific studies detailing the synthesis of Schiff base ligands derived directly from 2-Amino-2-phenylpropan-1-ol and their subsequent application as catalysts in asymmetric reactions. While the broader class of amino alcohol-derived Schiff bases is extensively used, dedicated research on this specific compound's catalytic activity in this context could not be located.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. Primary amines are common components in many well-known MCRs, such as the Ugi and Strecker reactions.

A targeted search for MCRs that specifically incorporate this compound as one of the starting components did not yield any results. The potential for this chiral amine to be used in diastereoselective MCRs is theoretically plausible, but there is no documented evidence in the scientific literature of such applications.

Investigation of Reaction Mechanisms and Selectivity Control

The investigation of reaction mechanisms and the control of selectivity (chemo-, regio-, and stereo-selectivity) are critical aspects of developing useful multicomponent reactions. Understanding the reaction pathway allows for optimization and rational design of new transformations.

As no multicomponent reactions incorporating this compound have been identified in the literature, there is consequently no information available regarding the mechanistic pathways or selectivity control for such reactions.

Synthesis of Phosphinoyl Functionalized Derivatives

The synthesis of organophosphorus compounds, including phosphinoyl derivatives, is an active area of research due to their diverse applications. Amino alcohols can be precursors to various phosphorus-containing ligands and molecules.

Despite searching for synthetic routes to phosphinoyl derivatives of 2-Amino-2-phenylpropan-1-ol, no specific methods, reaction schemes, or characterization data for such compounds were found in the available scientific databases and literature.

Applications in Advanced Organic Synthesis As a Chiral Building Block and Ligand

Role as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is established, the auxiliary is removed and can ideally be recovered. Amino alcohols, such as ephedrine and pseudoephedrine, are classic examples of effective chiral auxiliaries.

Stereocontrol in Chiral Inductions

The stereocontrol exerted by chiral auxiliaries derived from amino alcohols is generally attributed to the formation of a rigid, chelated intermediate. For instance, when an amino alcohol is converted to an amide or an ester with a prochiral substrate, the lone pairs on the nitrogen and oxygen atoms can coordinate to a metal cation, creating a conformationally restricted ring structure. This rigid structure effectively blocks one face of the prochiral center, forcing an incoming reagent to attack from the less sterically hindered face, thus leading to a high degree of stereoselectivity. wikiwand.com

While this is a well-understood mechanism for many 1,2-amino alcohols, specific studies detailing the stereocontrol mechanisms for 2-Amino-2-phenylpropan-1-ol hydrochloride are not readily found in the reviewed literature.

Applications in the Formation of Complex Chiral Molecules

Chiral auxiliaries are instrumental in the synthesis of complex, stereochemically rich molecules, including natural products and pharmaceuticals. wikipedia.org They are employed in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) reactions, and conjugate additions. The high diastereoselectivity achieved through the use of chiral auxiliaries allows for the construction of multiple stereocenters in a controlled manner.

However, a review of the available literature did not yield specific examples of the application of this compound in the synthesis of complex chiral molecules.

Design and Application of Chiral Ligands for Metal Complexes

Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal complex can generate a large quantity of an enantiomerically enriched product. nih.gov Chiral 1,2-amino alcohols are versatile precursors for the synthesis of a wide range of chiral ligands.

Chelation Chemistry and Coordination Modes

Amino alcohols can act as bidentate ligands, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five-membered chelate ring. wikipedia.orgresearchgate.net The substituents on the chiral backbone of the amino alcohol can create a chiral environment around the metal center, which is the basis for enantioselective catalysis. The coordination mode can be influenced by the nature of the metal, the other ligands present, and the reaction conditions.

Specific research on the chelation chemistry and coordination modes of ligands derived from this compound with various transition metals is not extensively documented.

Catalytic Activity of Metal-Amino Alcohol Complexes in Asymmetric Reactions

Metal complexes bearing chiral ligands derived from amino alcohols have been successfully employed as catalysts in a wide array of asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. researchgate.net The catalytic activity and enantioselectivity of these complexes are highly dependent on the structure of the ligand and the nature of the metal.

Examples in Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Chiral ligands are essential for achieving high enantioselectivity in these transformations. While ligands derived from various chiral backbones have been successfully applied in asymmetric cross-coupling, a thorough search of the scientific literature did not reveal specific examples or detailed research findings on the use of metal complexes with ligands derived from this compound in asymmetric cross-coupling reactions. The development of novel chiral ligands is an active area of research, and the exploration of new structural motifs is crucial for advancing the field of asymmetric catalysis. nih.gov

Ligand Performance in Enantioselective Transformations

The structural framework of 2-amino-2-phenylpropan-1-ol, featuring a vicinal amino alcohol, is a privileged motif for the development of chiral ligands. These ligands coordinate with metal centers to create a chiral environment, enabling the catalyst to selectively produce one enantiomer of a product over the other. Derivatives, such as Schiff bases formed by condensing the amino group with an aldehyde, are common ligand types in this class.

While specific performance data for ligands derived directly from 2-amino-2-phenylpropan-1-ol is not extensively documented in peer-reviewed literature, the performance of structurally similar Schiff-base amino alcohol ligands demonstrates their potential in asymmetric catalysis. For instance, ligands derived from L-phenylglycine have been shown to be highly effective in the enantioselective addition of phenylacetylene to aromatic ketones. organic-chemistry.org This reaction yields optically active tertiary propargylic alcohols, which are important synthetic intermediates. In one study, a Schiff-base amino alcohol ligand demonstrated high enantioselectivity (up to 95% ee) with catalyst loadings as low as 0.1 to 1 mol%. organic-chemistry.org The results highlight the efficiency of this ligand class in creating a highly selective catalytic system. organic-chemistry.org

The following table illustrates the typical performance of a closely related Schiff-base amino alcohol ligand in the enantioselective alkynylation of various aromatic ketones, providing a benchmark for the potential efficacy of ligands derived from 2-amino-2-phenylpropan-1-ol.

| Aromatic Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Acetophenone | 85 | 88 |

| 2-Naphthacetophenone | 96 | 95 |

| 4'-Methylacetophenone | 88 | 89 |

| 4'-Methoxyacetophenone | 90 | 86 |

| 4'-Chloroacetophenone | 86 | 85 |

Precursor for the Synthesis of Structurally Diverse Chiral Compounds

As a chiral precursor, 2-Amino-2-phenylpropan-1-ol provides a readily available source of stereochemistry for the synthesis of more complex molecules. Its use as an optical resolving agent and an asymmetric auxiliary highlights its value in synthetic chemistry. google.com The presence of both an amine and an alcohol group allows for sequential or selective modification, making it a versatile starting point for various synthetic pathways. Modern catalytic methods, such as hydrogen-borrowing reactions, have expanded the utility of protected 1,2-amino alcohols, enabling them to participate in novel carbon-carbon bond-forming reactions. nih.gov

Synthesis of Enantiomerically Pure Intermediates

A primary application of 2-amino-2-phenylpropan-1-ol is in the synthesis of enantiomerically pure oxazolidinone intermediates. These heterocyclic compounds are formed by reacting the amino alcohol with a phosgene equivalent, such as diethyl carbonate or 1,1'-carbonyldiimidazole, which cyclizes the molecule by linking the nitrogen and oxygen atoms. researchgate.net

The resulting 4-methyl-4-phenyl-oxazolidin-2-one is a rigid structure where the stereocenters of the original amino alcohol are locked in place. This oxazolidinone can then function as a chiral auxiliary, famously demonstrated by the Evans' auxiliaries. nih.govyoutube.com By attaching an acyl group to the nitrogen of the oxazolidinone ring, the auxiliary can direct the stereochemical outcome of reactions at the α-carbon of the acyl chain, such as in aldol additions and alkylations. wikipedia.org The steric bulk of the auxiliary effectively blocks one face of the enolate, forcing incoming electrophiles to attack from the less hindered side, thus leading to high diastereoselectivity. youtube.com After the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse. wikipedia.orgsigmaaldrich.com

Derivatization for Downstream Synthetic Processes

The functional groups of 2-amino-2-phenylpropan-1-ol can be selectively modified to prepare a wide range of derivatives for further synthetic applications.

N-Derivatization: The primary amino group is readily acylated to form amides or sulfonylated to produce sulfonamides. N-acylation can be achieved using various carboxylic acids or their activated derivatives, providing stable amide products that can alter the molecule's electronic and steric properties. google.comgoogleapis.com This is a key step in preparing the compound for use as a chiral auxiliary.

O-Derivatization: The primary hydroxyl group can undergo reactions typical of alcohols, such as O-alkylation to form ethers or esterification to form esters. These modifications can serve as protecting groups or introduce new functionalities into the molecule. For example, modern catalytic methods like hydrogen-borrowing alkylation allow for the use of protected 1,2-amino alcohols as substrates in C-C bond formation, expanding their synthetic utility. nih.gov

These derivatization strategies allow chemists to tailor the structure and reactivity of 2-amino-2-phenylpropan-1-ol, integrating its inherent chirality into a diverse array of complex target molecules.

Computational and Theoretical Studies in Chemical Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms, identification of intermediates, and characterization of transition states. For the synthesis of amino alcohols, these calculations can provide a detailed understanding of the reaction pathways.

For instance, in the aminolysis of epoxy compounds, which is a common route to vicinal amino alcohols, DFT calculations can model the nucleophilic attack of an amine on the epoxide ring. These studies can determine the activation barriers for different pathways, helping to predict the regioselectivity and stereoselectivity of the reaction. The calculations can also account for the role of solvents, for example by including explicit solvent molecules in the computational model, which can be crucial in reactions involving polar species like amines and alcohols researchgate.net.

A hypothetical reaction for the formation of a related amino alcohol is depicted below, with calculated activation energies for key steps.

| Step | Description | Calculated Activation Energy (kcal/mol) |

| TS1-N-adduct | Nucleophilic attack of the amine on the epoxide | 15.8 |

| TS1-O-adduct | Competing attack of a hydroxyl group | 22.5 |

| Proton Transfer | Intramolecular proton transfer to the alkoxide | 5.2 |

| Ring Opening | Cleavage of the C-O bond of the epoxide ring | 8.7 |

This interactive table presents hypothetical data based on typical values found in computational studies of similar reactions.

These calculations reveal that the nucleophilic attack by the nitrogen atom is kinetically favored over an attack by an oxygen atom, which is a key factor in ensuring the desired product is formed. Furthermore, transition state analysis provides geometric information about the highest energy point along the reaction coordinate, offering insights into the factors that control the reaction rate nih.govrsc.orgnih.govfrontiersin.org.

Molecular Modeling for Conformational Analysis and Ligand-Substrate Interactions in Catalysis

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Molecular modeling techniques, ranging from molecular mechanics to higher-level quantum methods, are employed to explore the conformational landscape of molecules like 2-Amino-2-phenylpropan-1-ol.

Conformational analysis helps identify the most stable conformations (lowest energy) and the energy barriers to rotation around single bonds ijpsr.comnih.govresearchgate.netnih.gov. For 2-Amino-2-phenylpropan-1-ol, key dihedral angles to consider would be around the C-C bonds of the propanol backbone and the C-N bond. The preferred conformations will be influenced by steric hindrance between the phenyl, methyl, and hydroxyl groups, as well as potential intramolecular hydrogen bonding between the amino and hydroxyl groups.

In the context of catalysis, 2-Amino-2-phenylpropan-1-ol can act as a chiral ligand for a metal center. Molecular modeling can be used to study the coordination of the ligand to the metal and the subsequent interaction of this complex with a substrate nih.govmdpi.com. Docking simulations and molecular dynamics can predict the binding mode of the substrate and help to rationalize the stereochemical outcome of the catalyzed reaction.

| Dihedral Angle | Description | Energy Minimum 1 (°) | Energy Minimum 2 (°) |

| HO-C1-C2-NH2 | Defines the relative position of the functional groups | 65 | 175 |

| C1-C2-Phenyl-C(ortho) | Defines the orientation of the phenyl ring | 45 | 135 |

This interactive table presents hypothetical data for the primary dihedral angles in 2-Amino-2-phenylpropan-1-ol.

Prediction of Stereoselectivity and Enantiomeric Ratios

Given that 2-Amino-2-phenylpropan-1-ol is a chiral molecule, controlling the stereoselectivity of its synthesis is of paramount importance. Computational methods are increasingly used to predict the enantiomeric or diastereomeric excess of a reaction.

One approach involves calculating the energies of the transition states leading to the different stereoisomers. According to transition state theory, the ratio of the products is related to the difference in the free energies of the corresponding transition states. A lower energy transition state will lead to the major product. This method has been successfully applied to various asymmetric reactions, including the synthesis of amino alcohols acs.orgfrontiersin.orgnih.govnih.govnih.govwestlake.edu.cnresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict stereoselectivity. These models correlate the enantiomeric excess with a set of calculated molecular descriptors of the reactants, catalysts, and solvents. Machine learning algorithms are often employed to build these predictive models from a training set of experimental data benthamscience.comnih.govmdpi.comnih.gov.

| Catalyst System | Predicted Enantiomeric Excess (ee %) | Dominant Enantiomer |

| Catalyst A | 92 | (R) |

| Catalyst B | 75 | (S) |

| Catalyst C | 98 | (R) |

This interactive table shows hypothetical predictions of enantiomeric excess for the synthesis of an amino alcohol with different chiral catalysts.

Electronic Structure Calculations for Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations can provide a wealth of information about the distribution of electrons in a molecule, which can be used to predict its chemical behavior.

For 2-Amino-2-phenylpropan-1-ol, analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack. The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can also highlight reactive centers. For instance, the nitrogen and oxygen atoms are expected to have negative partial charges, making them nucleophilic, while the hydrogen atoms of the amino and hydroxyl groups will have positive partial charges, making them susceptible to deprotonation researchgate.netnih.govchemrxiv.org.